

Cashmeran in the Environment: A Technical Guide

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Compound of Interest

Compound Name: Cashmeran

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Introduction

Cashmeran (1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one), a synthetic polycyclic musk, is a widely used fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, and household cleaners.^[1] Its extensive use leads to its continuous release into the environment, primarily through wastewater treatment plant (WWTP) effluents.^[1] This technical guide provides a comprehensive overview of the presence of **Cashmeran** in various environmental compartments, detailing the analytical methodologies for its detection and quantification, and summarizing the current understanding of its environmental fate and transport.

Quantitative Presence of Cashmeran in Environmental Samples

Cashmeran has been detected in various environmental matrices across the globe. The following tables summarize the reported concentrations in water, sediment, and biota.

Table 1: Concentration of **Cashmeran** in Water Samples

Location/Study	Sample Type	Concentration Range	Units	Reference
Australia	River Water	0.033 (estimated average)	µg/L	[2]
International	STP Monitoring (worst-case)	0.17	µg/L	[2]
Not Specified	Surface Water	Not specified, but detected	-	[3]
Not Specified	Wastewater Influent	Detected	-	[2]
Canada	Sewage Influent & Effluent	159 - 2411 (for total HHCB and AHTN)	ng/L	[3]
Various	Environmental Samples	8.3 - 63.9 (total polycyclic musks)	ng/L	[4]

Table 2: Concentration of **Cashmeran** in Sediment and Soil Samples

Location/Study	Sample Type	Concentration Range	Units	Reference
Australia	Agricultural Soil (amended with biosolids)	2.5 (predicted)	µg/kg dw	[2]
Not Specified	River Sediment	Detected	-	[5]
Not Specified	Sewage Sludge	Detected	-	[5]

Table 3: Concentration of **Cashmeran** in Biota

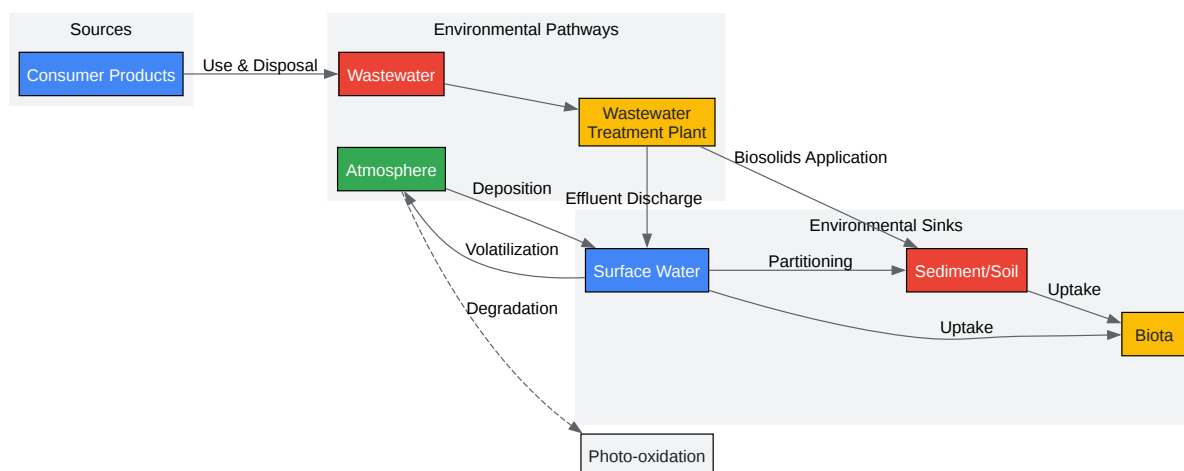
Location/Study	Species	Tissue	Concentration Range	Units	Reference
Greenland	Polar Bear (Ursus maritimus)	Liver	<5 - 5.5	ng/g ww	[2]
Sweden	Blue Mussel (Mytilus edulis)	-	Up to 1140	ng/g lw	[2]
Europe	Fish	-	6.1 - 9.11	ng/g dw	[2]
Not Specified	Carp (Cyprinus carpio)	-	BCF: 157	L/kg ww	[2]

Abbreviations: µg/L (micrograms per liter), ng/L (nanograms per liter), µg/kg dw (micrograms per kilogram dry weight), ng/g ww (nanograms per gram wet weight), ng/g lw (nanograms per gram lipid weight), BCF (bioconcentration factor).

Environmental Fate and Transport

Cashmeran is characterized by its persistence in the environment. It is not readily biodegradable and is not expected to hydrolyze in water. Its primary mode of entry into the environment is through the effluent of WWTPs, as these facilities do not completely remove the compound during treatment.[\[1\]](#)

Once in the aquatic environment, **Cashmeran**, being a moderately volatile and hydrophobic compound, tends to partition to soil and sediment.[\[2\]](#) While it has a measured octanol-water partition coefficient (log KOW) that suggests a potential for bioaccumulation, studies have shown a low bioconcentration factor (BCF) in fish, indicating a low potential to bioconcentrate.[\[2\]](#) In the atmosphere, **Cashmeran** is expected to undergo rapid photo-oxidation with a short half-life.[\[2\]](#)



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Environmental fate and transport pathways of **Cashmeran**.

Experimental Protocols for the Analysis of Cashmeran

The accurate quantification of **Cashmeran** in environmental samples requires robust analytical methodologies. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique employed.[5][6] The following sections detail generalized protocols for different environmental matrices, synthesized from various published methods.

Analysis of Water Samples

A common method for the analysis of **Cashmeran** in water is Solid-Phase Microextraction (SPME) followed by GC-MS.[2][4]

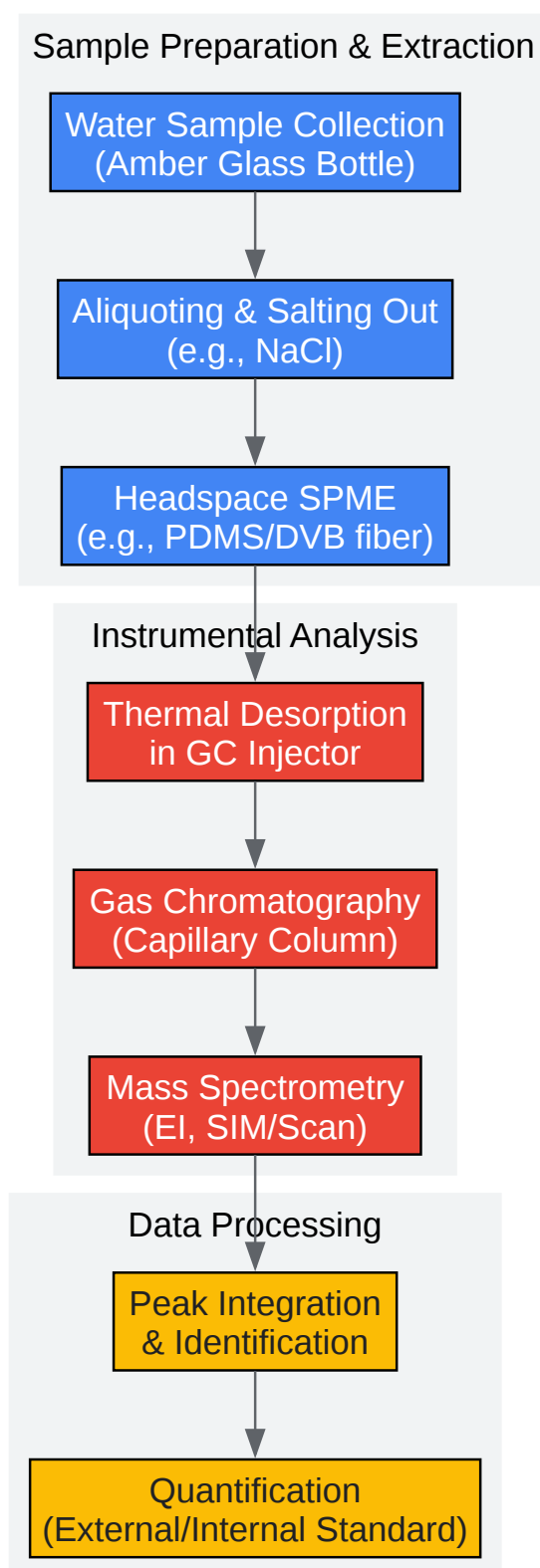
a) Sample Preparation and Extraction (SPME):

- Collect water samples in pre-cleaned amber glass bottles.
- To a 10 mL aliquot of the water sample in a 20 mL headspace vial, add a magnetic stir bar and a salting-out agent (e.g., 2g of NaCl) to enhance the extraction efficiency.[2]
- Seal the vial with a PTFE-lined septum.
- Expose a pre-conditioned SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the sample.[2]
- Agitate the sample at a constant temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the partitioning of analytes onto the fiber.

b) Instrumental Analysis (GC-MS):

- Desorption: Introduce the SPME fiber into the heated injector port of the GC (e.g., at 250°C) for thermal desorption of the analytes.[6]
- Gas Chromatography:
 - Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6][7][8]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6][7][8]
 - Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a higher temperature (e.g., 280°C) to elute the analytes. A representative program could be: 60°C for 2 min, then ramp at 10°C/min to 200°C, hold for 5 min, then ramp at 5°C/min to 280°C, and hold for 10 min.[6]
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI) at 70 eV.[6][7][8]

- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of **Cashmeran**. Alternatively, full scan mode can be used for qualitative analysis.



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General workflow for the analysis of **Cashmeran** in water samples.

Analysis of Sediment and Soil Samples

For solid matrices like sediment and soil, solvent extraction is typically required.

a) Sample Preparation and Extraction:

- Air-dry the sediment or soil sample to a constant weight and sieve to remove large debris.
- Soxhlet Extraction:
 - Place a known amount of the dried sample (e.g., 10-20 g) into a cellulose thimble.[5]
 - Extract the sample with a suitable solvent or solvent mixture (e.g., dichloromethane or a hexane/acetone mixture) for an extended period (e.g., 12-24 hours).[5]
- Alternative Extraction Methods: Pressurized Liquid Extraction (PLE) or Ultrasonic-Assisted Extraction (UAE) can also be used, often with reduced solvent consumption and extraction time.[5]
- Extract Cleanup:
 - Concentrate the extract using a rotary evaporator.
 - Perform a cleanup step to remove interfering co-extracted substances. This can be achieved using solid-phase extraction (SPE) with cartridges packed with silica gel or Florisil.[9] Elute the target analytes with a suitable solvent.
 - For samples with high sulfur content, a copper powder treatment may be necessary.

b) Instrumental Analysis (GC-MS): The GC-MS analysis is performed similarly to the water sample analysis, with the concentrated and cleaned extract being injected into the GC.

Analysis of Biota Samples

The analysis of **Cashmeran** in biological tissues requires a thorough extraction and cleanup procedure to remove lipids and other interfering substances.

a) Sample Preparation and Extraction:

- Homogenize the tissue sample.
- Lipid Extraction: Extract the homogenized tissue using a method suitable for lipid-rich matrices, such as a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or Soxhlet extraction with a non-polar solvent.
- Lipid Removal (Cleanup):
 - Concentrate the extract.
 - Perform lipid removal using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with appropriate sorbents (e.g., Florisil).[9]

b) Instrumental Analysis (GC-MS/MS): For complex biological matrices, tandem mass spectrometry (GC-MS/MS) is often preferred over single quadrupole GC-MS due to its enhanced selectivity and sensitivity.[9] The instrumental conditions are similar to those described for water and sediment analysis, but with the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

Conclusion

Cashmeran is a persistent environmental contaminant detected in various environmental compartments. Its continuous release from consumer products warrants ongoing monitoring. The analytical methods outlined in this guide, primarily based on GC-MS and GC-MS/MS, provide robust and sensitive means for the quantification of **Cashmeran** in environmental samples. Further research is needed to fully understand the long-term ecological effects of this and other synthetic musks. This guide serves as a valuable resource for researchers and professionals involved in the environmental monitoring and risk assessment of emerging contaminants.

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